5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester
CAS No.: 1374986-06-7
Cat. No.: VC8071002
Molecular Formula: C7H4FN3O3
Molecular Weight: 197.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374986-06-7 |
|---|---|
| Molecular Formula | C7H4FN3O3 |
| Molecular Weight | 197.12 g/mol |
| IUPAC Name | methyl 5-fluoro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate |
| Standard InChI | InChI=1S/C7H4FN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3 |
| Standard InChI Key | PQPQJBBPHWUAOK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NOC2=NC=C(N=C12)F |
| Canonical SMILES | COC(=O)C1=NOC2=NC=C(N=C12)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is a bicyclic heteroaromatic compound comprising an isoxazole ring fused to a pyrazine system. The fluorine substituent at the 5-position and the methyl ester at the 3-position define its reactivity profile. Its IUPAC name is methyl 5-fluoro- oxazolo[4,5-b]pyrazine-3-carboxylate .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1374986-06-7 |
| Molecular Formula | C₇H₄FN₃O₃ |
| Molecular Weight | 197.12 g/mol |
| SMILES | COC(=O)C1=NOC2=NC=C(N=C12)F |
| InChI Key | PQPQJBBPHWUAOK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via fluorination of methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) . Alternative routes involve nucleophilic aromatic substitution (SNAr) on methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6) with potassium fluoride under phase-transfer conditions .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate | Precursor for fluorination |
| Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate | Substrate for direct fluorination |
Optimization and Yield
Yields range from 58% to 76% depending on the fluorination method. Microwave-assisted synthesis at 130°C for 10 minutes enhances reaction efficiency, as monitored by radio-TLC and HPLC . Decarboxylation side reactions are mitigated by using anhydrous solvents and controlled temperatures .
Applications in Pharmaceutical Research
Role in Antiviral Drug Development
This compound is a critical intermediate in synthesizing favipiravir (T-705), a broad-spectrum antiviral agent. Fluorination at the 5-position is essential for favipiravir’s bioactivity, as it mimics the ribose moiety of GTP, enabling RNA polymerase inhibition .
Table 3: Key Steps in Favipiravir Synthesis
| Step | Reaction | Outcome |
|---|---|---|
| 1 | Fluorination of methyl 5-chloro derivative | Introduces F at 5-position |
| 2 | Hydrolysis of methyl ester | Forms carboxylic acid intermediate |
| 3 | Amidation with ammonia | Yields favipiravir |
Physicochemical Properties and Stability
Solubility and Partitioning
The methyl ester enhances lipophilicity (clogP ~1.2), favoring solubility in organic solvents like DMSO and dichloromethane. Aqueous solubility is limited (<0.1 mg/mL at 25°C), necessitating formulation with surfactants for in vitro assays .
Thermal and pH Stability
Stable under inert conditions up to 150°C. Hydrolysis of the ester occurs in alkaline media (pH >9), forming 5-fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid. Acidic conditions (pH <3) promote decomposition via defluorination .
Future Directions and Research Gaps
While the compound’s utility as a synthetic intermediate is well-established, direct pharmacological studies are lacking. Priorities include:
-
Mechanistic Studies: Elucidating its interaction with viral polymerases.
-
Derivatization: Exploring substitutions at the 3-carboxylate position for enhanced bioavailability.
-
Toxicokinetics: Assessing metabolic pathways and potential hepatotoxicity.
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